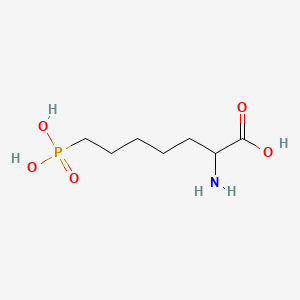

2-Amino-7-phosphonoheptanoic acid

描述

2-Amino-7-phosphonoheptanoic acid is a chemical compound with the molecular formula C7H16NO5P and a molecular weight of 225.18 g/mol . It is known for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor in the brain . This compound is often used in scientific research to study the function of NMDA receptors and their involvement in various neurological processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-phosphonoheptanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of amino acids and phosphonic acid derivatives . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness . The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .

化学反应分析

Types of Reactions

2-Amino-7-phosphonoheptanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions can vary but often involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols . Substitution reactions can result in a variety of products depending on the functional groups involved .

科学研究应用

Neuropharmacological Applications

Mechanism of Action:

AP-7 functions primarily as an NMDA receptor antagonist, competitively inhibiting the binding of glutamate to these receptors. This action prevents the activation of NMDA receptors, which are crucial for synaptic plasticity, memory formation, and excitatory neurotransmission. By blocking these receptors, AP-7 can modulate synaptic activity and reduce excitotoxicity associated with various neurological conditions .

Research Findings:

- Anticonvulsant Properties: AP-7 has demonstrated anticonvulsant effects in animal models. For instance, focal injections in the substantia nigra of rats resulted in dose-dependent suppression of seizure activity .

- Neuroprotection: Studies indicate that AP-7 can protect neurons from damage due to excitotoxicity by inhibiting excessive calcium influx through NMDA receptors .

Applications in Neurological Disorders

Potential Therapeutic Uses:

AP-7 is being investigated for its therapeutic potential in several neurological disorders:

- Epilepsy: Due to its ability to inhibit excitatory neurotransmission, AP-7 is being explored as a treatment option for epilepsy .

- Neurodegenerative Diseases: The neuroprotective properties of AP-7 make it a candidate for research into conditions like Alzheimer's disease and Parkinson's disease .

Influence on Behavioral Studies

AP-7 has also been used in behavioral studies to understand its impact on learning and memory:

- Cognitive Effects: Research has shown that AP-7 can influence behaviors related to learning and memory in animal models, indicating its role in cognitive processes mediated by NMDA receptors .

Case Studies and Experimental Data

Industrial and Analytical Applications

In addition to its biological applications, AP-7 is utilized in various industrial contexts:

作用机制

2-Amino-7-phosphonoheptanoic acid exerts its effects by selectively binding to and inhibiting NMDA receptors . This inhibition prevents the normal action of glutamate, an excitatory neurotransmitter, thereby modulating synaptic transmission and neuronal excitability . The molecular targets involved include the NMDA receptor subunits, which are critical for the receptor’s function . The pathways affected by this inhibition are involved in various neurological processes, including synaptic plasticity and neuroprotection .

相似化合物的比较

Similar Compounds

Some compounds similar to 2-Amino-7-phosphonoheptanoic acid include:

2-Amino-5-phosphonovaleric acid: Another NMDA receptor antagonist with a shorter carbon chain.

2-Amino-3-phosphonopropionic acid: A compound with similar inhibitory effects on NMDA receptors but with different structural properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to selectively inhibit NMDA receptors with high affinity . This selectivity makes it a valuable tool in research for studying the role of NMDA receptors in various physiological and pathological processes .

生物活性

2-Amino-7-phosphonoheptanoic acid (AP-7) is a potent antagonist of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in excitatory neurotransmission in the central nervous system. This article provides a comprehensive overview of the biological activity of AP-7, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name: D-(-)-2-Amino-7-phosphonoheptanoic acid

- Molecular Formula: C₇H₁₆N₁O₅P

- Molecular Weight: 225.18 g/mol

- CAS Number: 81338-23-0

AP-7 functions primarily as a competitive antagonist at NMDA receptors, inhibiting the excitatory actions of glutamate and aspartate. This inhibition is significant in various neurological conditions where excitotoxicity contributes to neuronal damage.

Biological Effects

-

Anticonvulsant Activity

- AP-7 has been shown to inhibit insulin-induced convulsions in rats. In a study involving frontal cortical ablation, AP-7 pretreatment provided complete protection against seizures in 38% of subjects and partial protection in an additional 50% .

- The compound significantly reversed insulin-induced changes in striatal levels of aspartate and glutamate, indicating its potential as a therapeutic agent in managing seizure disorders.

-

Neurochemical Changes

- In fasted rats and mice, administration of AP-7 resulted in increased levels of glutamine and decreased levels of glutamate and aspartate in various brain regions. Specifically, it decreased GABA levels in the rat striatum and hippocampus, suggesting alterations in inhibitory neurotransmission following NMDA receptor blockade .

- The compound's administration restored glucose levels to normal concentrations within 45 minutes post-treatment in fasted mice, further indicating its metabolic effects on brain chemistry .

- Behavioral Effects

Study 1: Insulin-Induced Convulsions

In a controlled study, rats were subjected to insulin-induced hypoglycemia to assess the protective effects of AP-7. Results indicated that AP-7 significantly mitigated the rise in striatal aspartate levels typically induced by hypoglycemia, demonstrating its efficacy as an anticonvulsant agent .

Study 2: Neurochemical Modulation

Another investigation focused on the neurochemical alterations induced by AP-7. It was found that the compound not only inhibited excitatory amino acid transmission but also modified the balance between excitatory and inhibitory neurotransmitters, which could have implications for treating conditions like epilepsy and neurodegenerative diseases .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017823 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85797-13-3 | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-phosphonoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AP-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Amino-7-phosphonoheptanoic acid interact with NMDA receptors?

A1: this compound acts as a competitive antagonist at NMDA receptors [, , , ]. This means it binds to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing glutamate from binding and activating the receptor.

Q2: What are the downstream effects of this compound binding to NMDA receptors?

A2: By blocking NMDA receptors, AP7 inhibits the flow of ions through the receptor channel [, ]. This disrupts the excitatory neurotransmission mediated by NMDA receptors, impacting various physiological processes and behaviors. For example, AP7 can reduce neuronal firing in specific brain regions like the inferior colliculus [], modulate dopamine release in the striatum [, ], and influence the light response of retinal horizontal cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data for AP7.

Q4: What is known about the stability of this compound under various conditions?

A4: The provided articles primarily focus on the pharmacological effects of AP7 and do not delve into its material compatibility or stability under different conditions. Further investigation is needed to understand these aspects.

Q5: Does this compound possess any catalytic properties?

A5: this compound is not known to exhibit catalytic activity. Its primary mode of action is through binding and blocking NMDA receptors.

Q6: Have computational methods been employed to study this compound?

A6: The provided articles predate the widespread use of advanced computational chemistry techniques in drug discovery. While one article mentions "acidic isostere design" in relation to AP7 analogs [], it does not elaborate on specific computational methods.

Q7: How do structural modifications of this compound affect its activity and potency?

A7: While the provided articles do not extensively cover AP7 analog development, they highlight the importance of the phosphonate group for NMDA receptor antagonism []. Research on related phosphonic amino acids suggests that the position and stereochemistry of the phosphonate group significantly influence their activity and selectivity for different glutamate receptor subtypes [, ].

Q8: Are there any specific formulation strategies mentioned to enhance the stability or bioavailability of this compound?

A8: The provided articles primarily focus on the in vitro and in vivo effects of AP7 and do not delve into specific formulation strategies.

Q9: Is there information regarding the SHE regulations and compliance related to this compound?

A9: The provided research articles primarily focus on the pharmacological properties of AP7 and do not discuss SHE regulations.

Q10: What are the key findings regarding the in vitro and in vivo efficacy of this compound?

A10: The research articles highlight the efficacy of AP7 in various experimental models:

- Anticonvulsant activity: AP7 effectively inhibits seizures induced by different agents like metaphit [, ], 4-aminopyridine [], and audiogenic stimulation in genetically epilepsy-prone rats [, ].

- Neuroprotection: AP7 shows promise in protecting against ischemic brain damage in rats [, ]. It also prevents neuronal loss induced by ibotenate, an excitotoxic glutamate analog, in developing mouse brains [].

- Modulation of behavior: AP7 influences anxiety-related behavior in rats [, ] and affects dopamine-mediated changes in fish retinal horizontal cell responses to light [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。